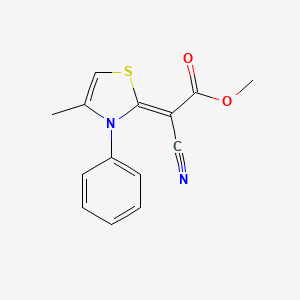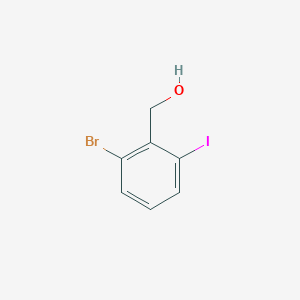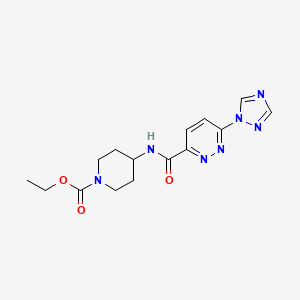
(3-(1H-1,2,3-triazol-1-yl)azétidin-1-yl)(5-cyclopropylisoxazol-3-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 1,2,3-triazole, an azetidine, and an isoxazole. The 1,2,3-triazole is a five-membered ring containing two carbon atoms and three nitrogen atoms . Azetidine is a saturated four-membered ring with three carbon atoms and one nitrogen atom . Isoxazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The compound is likely to be planar around the triazole moiety due to the sp2 hybridization of the atoms involved . The azetidine ring may introduce some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various heterocycles. For example, the triazole could potentially participate in substitution reactions at the 1, 2, or 3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple nitrogen atoms could potentially allow for hydrogen bonding, which could increase its solubility in polar solvents .Mécanisme D'action
The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific enzymes or proteins in the body. This interaction leads to the inhibition of the enzyme or protein, which in turn leads to the desired biological effect.
Biochemical and Physiological Effects:
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown antibacterial and antifungal activity by disrupting the cell membrane of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is its high potency and selectivity towards specific enzymes or proteins. This makes it an ideal candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone. One of the main areas of research is in the development of novel drug candidates for the treatment of cancer and inflammatory diseases. In addition, there is also potential for the development of new antibacterial and antifungal agents. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction. This reaction is commonly known as the click reaction and has gained popularity in recent years due to its simplicity and high efficiency. The reaction involves the coupling of an alkyne and an azide group in the presence of a copper catalyst to form a 1,2,3-triazole ring. The resulting compound is then subjected to further chemical reactions to form (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone.
Applications De Recherche Scientifique
Activité antifongique
Le cycle 1,2,3-triazole est un fragment structurel dont la présence dans les composés les rend intéressants pour le criblage de l'activité biologique. En particulier, les dérivés de l'acide 1H-1,2,3-triazole-4-carboxylique ont été utilisés pour la synthèse de composés présentant une activité antifongique .
Activité antimicrobienne
Les composés contenant le cycle 1,2,3-triazole ont montré une activité antimicrobienne contre la souche H37Rv de Mycobacterium tuberculosis .
Activité antivirale
Ces composés ont également montré une activité antivirale contre la réplication du virus de la grippe A et du virus de l'herpès simplex de type 1 (HSV-1) . La synthèse et les tests biologiques d'un certain nombre de dérivés de l'acide (1H-1,2,3-triazol-1-yl)acétique ont permis leur application comme inhibiteurs de la capside du VIH-1 (VIH-1 CA) pour la conception de médicaments antiviraux sur leur base .
Activité anticancéreuse
Les composés contenant le cycle 1,2,3-triazole ont montré une activité anticancéreuse contre diverses lignées cellulaires cancéreuses .
Activité contre Staphylococcus aureus résistant à la méthicilline et entérocoques résistants à la vancomycine
Les acides (1H-1,2,3-triazol-1-yl)acétiques ont été utilisés pour synthétiser des composés actifs contre Staphylococcus aureus résistant à la méthicilline et les entérocoques résistants à la vancomycine .
Inhibiteurs de la stéaroyl-coenzyme delta-9
Ces composés ont été utilisés comme inhibiteurs de la stéaroyl-coenzyme delta-9 .
Inhibiteurs de l'anhydrase carbonique-II
Une série de nouveaux analogues du 1H-1,2,3-triazole ont été synthétisés et évalués pour leur activité inhibitrice de l'enzyme anhydrase carbonique-II in vitro .
Réducteurs monoélectroniques organiques
Les dérivés du 1H-1,2,3-triazole ont été utilisés comme réducteurs monoélectroniques organiques dans des réactions catalytiques .
Propriétés
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c18-12(10-5-11(19-14-10)8-1-2-8)16-6-9(7-16)17-4-3-13-15-17/h3-5,8-9H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATMJDDIXPADQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CC(C3)N4C=CN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2357005.png)


![1-(4-fluorophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2357011.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2357013.png)


![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)

![methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2357019.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2357021.png)
![methyl 5-{[(3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]methyl}-2-furoate](/img/structure/B2357022.png)
![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357024.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea](/img/structure/B2357026.png)